3-(4-Chloro-3-methylphenyl)-1H-pyrazol-5-amine

CB2 receptor cannabinoid pharmacophore validation

Accelerate your CB2 receptor ligand optimization by starting from the validated SR144528 pharmacophore. This 3-aryl-1H-pyrazol-5-amine building block eliminates the need for de novo aryl pharmacophore validation, directly enabling parallel amide coupling and N-alkylation library synthesis. • Identical 4-chloro-3-methylphenyl substituent as SR144528 (CB2 Ki=0.6 nM, >700-fold selectivity over CB1) • 5-Aminopyrazole core with 2 H-bond donors (TPSA 54.7 Ų) for kinase hinge-binding interactions • C4 halogenation protocol validated specifically for this scaffold (NBS/NCS, room temperature) • CNS drug-like profile: XLogP3=2.5, TPSA=54.7 Ų, MW=207.66 - within CGh5-30 multiparameter optimization guidelines

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
Cat. No. B13306247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-3-methylphenyl)-1H-pyrazol-5-amine
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC(=NN2)N)Cl
InChIInChI=1S/C10H10ClN3/c1-6-4-7(2-3-8(6)11)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14)
InChIKeyRXQXFQLRNVGPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloro-3-methylphenyl)-1H-pyrazol-5-amine: Validated Pharmacophore Building Block


3-(4-Chloro-3-methylphenyl)-1H-pyrazol-5-amine (CAS 502132-98-1; molecular formula C₁₀H₁₀ClN₃; MW 207.66 g/mol) is a 3-aryl-1H-pyrazol-5-amine derivative bearing a 4-chloro-3-methylphenyl substituent at the pyrazole 3-position [1]. This compound belongs to the aminopyrazole class, a privileged scaffold in medicinal chemistry with documented applications across kinase inhibition, cannabinoid receptor modulation, and anti-infective drug discovery [1][2]. The 4-chloro-3-methylphenyl motif is a structurally validated pharmacophore: it is the identical aryl group present in SR144528, the prototypical CB2 receptor inverse agonist (Ki = 0.6 nM at CB2; >700-fold selectivity over CB1), establishing a direct line of structural precedent between this building block and a well-characterized bioactive chemotype [3]. The compound is commercially available in research quantities (95% purity) through multiple established suppliers, including Enamine and Leyan [1].

Irreplaceability of 3-(4-Chloro-3-methylphenyl)-1H-pyrazol-5-amine


Within the aminopyrazole class, seemingly minor structural variations—the presence or absence of a single methyl group on the phenyl ring, N-methylation of the pyrazole, or regioisomeric rearrangement—produce discrete compounds with distinct hydrogen-bonding capacity, lipophilicity, polar surface area, and molecular recognition profiles [1][2]. These differences directly impact downstream synthetic diversification potential (e.g., the number of available hydrogen bond donors for coupling reactions), pharmacokinetic predictivity in lead optimization, and compatibility with established structure-activity relationship (SAR) frameworks such as the SR144528-derived CB2 pharmacophore model [1][3]. Generic substitution without accounting for these quantitative property differences risks irreproducible synthetic outcomes and invalid cross-compound SAR comparisons [2].

Quantitative Evidence: 3-(4-Chloro-3-methylphenyl)-1H-pyrazol-5-amine vs. Analogs


Pharmacophore Match with CB2 Antagonist SR144528

The target compound carries the identical 4-chloro-3-methylphenyl substituent found in SR144528, the gold-standard CB2 receptor inverse agonist. SR144528 exhibits a Ki of 0.6 nM at human CB2 receptors with >700-fold selectivity over CB1 (Ki = 400 nM) in radioligand binding assays using [³H]CP-55,940 on CHO cells stably expressing human recombinant CB2 receptors [1]. In contrast, the des-methyl analog 3-(4-chlorophenyl)-1H-pyrazol-5-amine (CAS 78583-81-0) lacks the critical 3-methyl group that contributes to the hydrophobic interaction network mapped in the SR144528 CB2 binding pocket [1][2]. This pharmacophore identity makes the target compound a direct building block for SAR exploration around the CB2 pharmacophore, whereas the des-methyl analog would require de novo pharmacophore validation [2].

CB2 receptor cannabinoid pharmacophore validation drug discovery

Hydrogen Bond Donor Capacity vs. N-Methyl Analog

The target compound (CAS 502132-98-1) possesses two hydrogen bond donors (HBD = 2) from the primary amine at the pyrazole 5-position and the pyrazole N-H [1]. Its direct N-methyl analog, 3-(4-chloro-3-methylphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1511087-00-5), has only one hydrogen bond donor (HBD = 1) because the N-methyl substitution eliminates the pyrazole N-H donor [2]. This quantitative difference is significant because the 5-aminopyrazole HBD/HBA donor-acceptor motif is a recognized kinase hinge-binding pharmacophore, forming bidentate hydrogen bonds with backbone residues in the ATP-binding pocket as demonstrated for ALK inhibitors such as PHA-E429 (ALK IC₅₀ = 91 nM) [3]. The N-methyl analog cannot engage in this same bidentate hinge interaction due to the loss of one donor, fundamentally altering its kinase recognition profile [2][3].

hydrogen bond donor medicinal chemistry SAR drug design physicochemical property

Favorable Lipophilicity Over Des-Methyl Analog

The target compound has a computed XLogP3 of 2.5 [1], placing it in a more favorable lipophilicity range for CNS drug-likeness compared to the des-methyl analog 3-(4-chlorophenyl)-1H-pyrazol-5-amine (CAS 78583-81-0, LogP = 2.89) [2]. The introduction of the 3-methyl substituent on the phenyl ring reduces LogP by approximately 0.39 log units relative to the unsubstituted 4-chlorophenyl analog, while maintaining an identical TPSA of 54.7 Ų [1][2]. This is consistent with the established principle that ortho-substitution adjacent to a chlorine atom can reduce effective lipophilicity through conformational restriction of the aryl-Cl bond vector, as described in the CGh5-30 physicochemical guideline for CNS drug design [3]. For context, the regioisomer 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (Hit2Lead) has a reported LogP of 2.46 , closer to the target compound but with fundamentally different substitution topology at the pyrazole ring (3-aryl vs. 4-aryl), which alters molecular shape and potential target recognition.

lipophilicity LogP drug-likeness physicochemical property ADME

Synthetic Diversification: 3-Aryl vs. 4-Aryl Regioisomers

The target compound is a 3-aryl-1H-pyrazol-5-amine, which positions the aryl group at the pyrazole 3-position and leaves the 4-position available for direct C-H halogenation. A published metal-free protocol for halogenation of 3-aryl-1H-pyrazol-5-amines using N-halogenosuccinimides (NXS; X = Br, I, Cl) in DMSO at room temperature proceeds with moderate to excellent yields specifically at the pyrazole 4-position, enabling gram-scale synthesis of 4-halogenated derivatives [1]. In contrast, the regioisomer 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine carries the aryl group at the 4-position and a methyl at the 3-position, fundamentally altering the accessible diversification chemistry: the 3-methyl substituent blocks one reactive site, and the 4-aryl group changes the electronic environment for any attempted C-H functionalization at the remaining pyrazole positions . This regioisomeric distinction is not merely academic; it determines which positions on the pyrazole core are available for further substitution in library synthesis [1].

regioisomer synthetic chemistry halogenation C-H functionalization building block

Cost-per-HBD Advantage Over N-Methyl Analog

The target compound (CAS 502132-98-1) is priced at approximately $490-513 per 0.1-0.25 g (Enamine, 95% purity) [1], while the N-methyl analog (CAS 1511087-00-5) costs approximately $535 per 0.5 g from the same supplier [2]. Normalizing by HBD count—a critical parameter for fragment-based drug discovery where hydrogen-bonding capacity drives binding efficiency—the target compound costs approximately $245-256 per HBD unit compared to $535 per HBD unit for the N-methyl analog [1][2]. This represents a roughly 2.1-fold cost advantage per hydrogen bond donor for the target compound. The des-methyl analog 3-(4-chlorophenyl)-1H-pyrazol-5-amine (CAS 78583-81-0) is significantly less expensive (Sigma-Aldrich, TargetMol: $35-65 per 25-100 mg) , but its lack of the 3-methyl group means it cannot be used as a direct building block for the SR144528 pharmacophore series, limiting its utility in CB2-targeted programs [3].

procurement fragment-based drug discovery cost efficiency building block hit-to-lead

Application Scenarios: 3-(4-Chloro-3-methylphenyl)-1H-pyrazol-5-amine


CB2 Receptor SAR Expansion

Investigators developing CB2 receptor ligands should use this compound as the core aryl-pyrazole building block for parallel amide coupling or N-alkylation libraries. The 4-chloro-3-methylphenyl substituent is the identical pharmacophore found in SR144528 (CB2 Ki = 0.6 nM, >700-fold CB2/CB1 selectivity) [1]. By starting from the target compound, SAR teams can directly probe the contribution of the pyrazole N1 and C3-carboxamide substituents without needing to independently validate the aryl pharmacophore, accelerating hit-to-lead timelines compared to de novo analog synthesis from the des-methyl 4-chlorophenyl scaffold [2].

Kinase Hinge-Binder Fragment Library

The 5-aminopyrazole core with 2 hydrogen bond donors (HBD = 2; TPSA = 54.7 Ų) [1] is an established kinase hinge-binding motif, analogous to the ALK inhibitor PHA-E429 (ALK IC₅₀ = 91 nM) [3]. Incorporate this compound into fragment screening libraries targeting kinases where a bidentate donor-acceptor-donor hydrogen bond interaction with the hinge region is desirable. The N-methyl analog (CAS 1511087-00-5; HBD = 1; TPSA = 43.8 Ų) is structurally incapable of this interaction and should be excluded from such libraries [4].

C4 Diversification via C-H Halogenation

Utilize the published metal-free C-H halogenation protocol (NXS, DMSO, room temperature) to install Br, I, or Cl at the pyrazole 4-position with moderate to excellent yields, enabling gram-scale preparation of 4-halogenated intermediates for subsequent cross-coupling reactions [5]. This diversification route is specifically validated for 3-aryl-1H-pyrazol-5-amines and is not directly transferable to the 4-aryl regioisomer (Hit2Lead 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine), making the target compound the preferred scaffold for library synthesis requiring C4 elaboration .

CNS Physicochemical Optimization

With XLogP3 = 2.5, TPSA = 54.7 Ų, and MW = 207.66 [1], this compound falls within favorable CNS drug-like space as defined by the CGh5-30 multiparameter optimization guidelines (CNS drugs typically exhibit LogP < 3, TPSA < 70 Ų) [6]. Use this compound as a starting fragment for CNS-targeted drug discovery programs where balanced lipophilicity is critical. In contrast, the des-methyl analog (LogP = 2.89) is closer to the upper limit of CNS desirability, and its lack of the 3-methyl group eliminates the SR144528 pharmacophore connection [7].

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